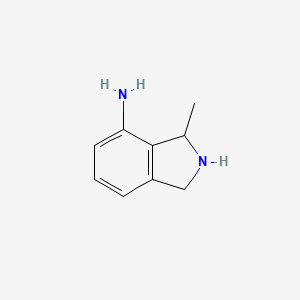

3-Methylisoindolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Metilisoindolin-4-amina es un compuesto orgánico heterocíclico que pertenece a la clase de las isoindolinas. Las isoindolinas son significativas debido a su presencia en varias moléculas bioactivas y sus posibles aplicaciones en química medicinal. La estructura del compuesto consiste en un sistema de anillo de benceno y pirrol fusionado con un grupo metil en la tercera posición y un grupo amina en la cuarta posición.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 3-Metilisoindolin-4-amina generalmente implica la ciclación de precursores apropiados bajo condiciones específicas. Un método común incluye la reacción de una amina primaria aromática con un derivado de anhídrido maleico, lo que lleva a la formación del andamiaje de N-isoindolina-1,3-diona . Este intermedio luego puede modificarse aún más para introducir los grupos metil y amina en las posiciones deseadas.

Métodos de producción industrial: La producción industrial de 3-Metilisoindolin-4-amina puede implicar reacciones de ciclación a gran escala utilizando condiciones optimizadas para asegurar un alto rendimiento y pureza. Las condiciones sin disolvente y los principios de la química verde se emplean a menudo para minimizar el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones: 3-Metilisoindolin-4-amina sufre diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar los N-óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de aminas.

Sustitución: Las reacciones de sustitución electrófila pueden introducir varios sustituyentes en el anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Los reactivos electrófilos como los halógenos o los grupos nitro se pueden introducir en condiciones ácidas o básicas

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede producir varios derivados de aminas .

Aplicaciones Científicas De Investigación

3-Metilisoindolin-4-amina tiene una amplia gama de aplicaciones en investigación científica:

Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: El compuesto se utiliza en el estudio de las interacciones enzimáticas y la unión de proteínas debido a su similitud estructural con ciertas moléculas biológicas.

Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales

Mecanismo De Acción

El mecanismo por el cual 3-Metilisoindolin-4-amina ejerce sus efectos implica su interacción con objetivos moleculares específicos. . La estructura del compuesto le permite unirse al sitio alostérico del receptor, influyendo en la actividad del receptor y las vías de señalización descendentes.

Compuestos similares:

Isoindolina: El compuesto padre sin los grupos metil y amina.

N-isoindolina-1,3-diona: Un compuesto relacionado con un grupo funcional diona.

Indol: Un compuesto estructuralmente similar con un sistema de anillo de benceno y pirrol fusionado pero sin las sustituciones específicas

Singularidad: 3-Metilisoindolin-4-amina es única debido a sus sustituciones específicas, que confieren propiedades químicas y biológicas distintas. Su capacidad para interactuar con objetivos moleculares específicos, como el receptor de dopamina D2, lo diferencia de otros compuestos similares y destaca su potencial en química medicinal .

Comparación Con Compuestos Similares

Isoindoline: The parent compound without the methyl and amine groups.

N-isoindoline-1,3-dione: A related compound with a dione functional group.

Indole: A structurally similar compound with a fused benzene and pyrrole ring system but without the specific substitutions

Uniqueness: 3-Methylisoindolin-4-amine is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the dopamine receptor D2, sets it apart from other similar compounds and highlights its potential in medicinal chemistry .

Propiedades

Fórmula molecular |

C9H12N2 |

|---|---|

Peso molecular |

148.20 g/mol |

Nombre IUPAC |

3-methyl-2,3-dihydro-1H-isoindol-4-amine |

InChI |

InChI=1S/C9H12N2/c1-6-9-7(5-11-6)3-2-4-8(9)10/h2-4,6,11H,5,10H2,1H3 |

Clave InChI |

QXACVPHGTNFGQC-UHFFFAOYSA-N |

SMILES canónico |

CC1C2=C(CN1)C=CC=C2N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11924366.png)

![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)

![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)